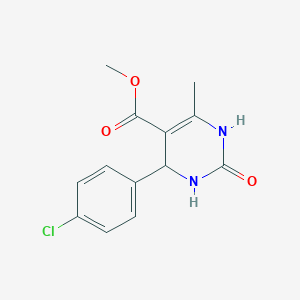

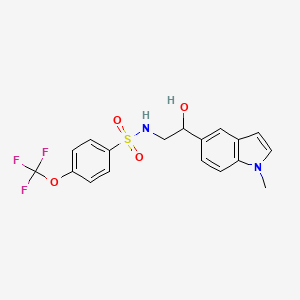

![molecular formula C15H12N2O2S B2858100 2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole CAS No. 477846-90-5](/img/structure/B2858100.png)

2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

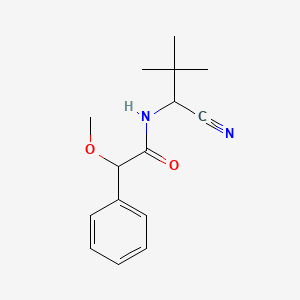

2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is known for its unique structure and diverse properties, which make it a promising candidate for use in different scientific research areas.

Scientific Research Applications

Synthesis and Antibacterial Properties

The synthesis of furan compounds, including derivatives of 2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole, has been extensively studied. These compounds have demonstrated strong antibacterial activities, particularly against Staphylococcus aureus. The process involves the preparation from specific acrylic acids, highlighting the antibacterial potential of these furan and oxadiazole derivatives (Hirao, Kato, & Hirota, 1971; Hirao & Kato, 1971).

Innovative Synthesis Techniques

Research has also focused on improving the synthesis techniques for oxadiazole derivatives. A notable method involves microwave irradiation, which offers advantages such as high yield, faster reaction rates, and simpler work-up procedures compared to traditional methods. This innovative approach has been applied to the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, demonstrating the efficiency of microwave-assisted synthesis in the development of oxadiazole compounds (Li Zheng, 2004).

Antitubercular and Antimycobacterial Activities

The antitubercular activities of 2-furyl-5-(substituted)-1,3,4-oxadiazoles have been explored through various synthesis methods, including microwave irradiation. These studies have shown promising results in the development of compounds with potential antitubercular properties. Structural analysis through spectral methods supports the identification of these compounds, which have been tested for their effectiveness against tuberculosis (Alex D Martin, 2013).

Furthermore, oxadiazole mannich bases derived from these compounds have been evaluated for their antimycobacterial activity, specifically against Mycobacterium tuberculosis. Certain derivatives have shown significant potency, indicating the therapeutic potential of oxadiazole derivatives in treating tuberculosis and isoniazid-resistant strains (M. A. Ali & M. Shaharyar, 2007).

Properties

IUPAC Name |

2-(furan-2-yl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-2-6-12(7-3-1)8-5-11-20-15-17-16-14(19-15)13-9-4-10-18-13/h1-10H,11H2/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLVJSBMVZWXJD-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2858020.png)

![[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2858021.png)

![1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2858023.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2858039.png)